1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a methoxy-nitrobenzoyl thiourea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA typically involves multiple steps. One common approach is the condensation of 2-aminobenzothiazole with 4-chlorobenzoyl chloride to form an intermediate, which is then reacted with 4-methoxy-3-nitrobenzoyl isothiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its benzothiazole moiety.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interfere with cellular pathways, leading to apoptosis or other cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL QUINAZOLIN-4(3H)-ONES: Known for their antibacterial properties.
2-AMINO-5-(PHENYL DIAZENYL) BENZOIC ACID: Used in the synthesis of various bioactive compounds.
2-PHENYL-4H-BENZO[D][1,3]OXAZIN-4-ONE: Exhibits significant pharmacological activities.
Uniqueness
1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4S2/c1-31-18-9-6-12(10-17(18)27(29)30)20(28)26-22(32)24-13-7-8-15(23)14(11-13)21-25-16-4-2-3-5-19(16)33-21/h2-11H,1H3,(H2,24,26,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHASSCAINZUDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.